molecular formula C7H14FN B13194221 2-Fluoro-6-methylcyclohexan-1-amine

2-Fluoro-6-methylcyclohexan-1-amine

Cat. No.: B13194221
M. Wt: 131.19 g/mol
InChI Key: ROJGNWRLIQFYKY-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylcyclohexan-1-amine is an organic compound with the molecular formula C7H14FN It is a fluorinated amine derivative of cyclohexane, characterized by the presence of a fluorine atom and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylcyclohexan-1-amine typically involves the fluorination of a suitable precursor, such as 6-methylcyclohexan-1-amine. One common method is the electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products. Safety measures are also crucial due to the reactive nature of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium alkoxide in alcohol.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-Fluoro-6-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylcyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexan-1-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorocyclohexan-1-amine: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    6-Fluorocyclohexan-1-amine:

Uniqueness

2-Fluoro-6-methylcyclohexan-1-amine is unique due to the combined presence of both a fluorine atom and a methyl group on the cyclohexane ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where these attributes are advantageous.

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

2-fluoro-6-methylcyclohexan-1-amine

InChI

InChI=1S/C7H14FN/c1-5-3-2-4-6(8)7(5)9/h5-7H,2-4,9H2,1H3

InChI Key

ROJGNWRLIQFYKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1N)F

Origin of Product

United States

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